(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol
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Overview
Description
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is a naturally occurring alkaloid that belongs to the isoquinoline family. It is known for its unique 5,6-dihydropyrrolo[2,1-a]isoquinoline moiety, which is often found in natural products with significant pharmacological properties . This compound exhibits antitumor and antileukemia activities and has been studied for its ability to inhibit tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol can be synthesized through various methods. One approach involves the enantioselective synthesis of its derivative, cryptowolinol, via a palladium-catalyzed C(sp3)-H arylation with a chiral N-heterocyclic carbene ligand . This method proceeds via parallel kinetic resolution, achieving high enantioselectivity and yield .
Another method involves the multi-component reaction of 1-aroyl dihydroisoquinolines, activated alkynes, and alcohols to form pyrrolo[2,1-a]isoquinoline derivatives . This approach is advantageous due to its efficiency and the ability to tolerate various functional groups .
Industrial Production Methods
The use of palladium-catalyzed reactions and multi-component reactions are promising for industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction of cryptowoline can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions involving cryptowoline can introduce various functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents, such as alkyl halides and organometallic reagents, are used under various conditions.
Major Products Formed
Oxidation: N-oxide derivatives of cryptowoline.
Reduction: Dihydro derivatives of cryptowoline.
Substitution: Functionalized isoquinoline derivatives.
Scientific Research Applications
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[108002,1004,8
Mechanism of Action
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division . By binding to tubulin, cryptowoline disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known antitumor agents, such as paclitaxel .
Comparison with Similar Compounds
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is structurally related to other isoquinoline alkaloids, such as cryptaustoline and cryptowolinol . These compounds share the 5,6-dihydropyrrolo[2,1-a]isoquinoline moiety and exhibit similar biological activities . cryptowoline is unique due to its specific substitution pattern and higher potency in inhibiting tubulin polymerization .
List of Similar Compounds
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
15583-51-4 |
---|---|
Molecular Formula |
C19H20NO4+ |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-11-6-17(22-2)16(21)8-13(11)15(20)5-12-7-18-19(9-14(12)20)24-10-23-18/h6-9,15H,3-5,10H2,1-2H3/p+1/t15-,20?/m1/s1 |
InChI Key |
IKSFKQZQIJEJKE-IWPPFLRJSA-O |
SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |
Isomeric SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@H]1CC4=CC5=C(C=C24)OCO5)O)OC |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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